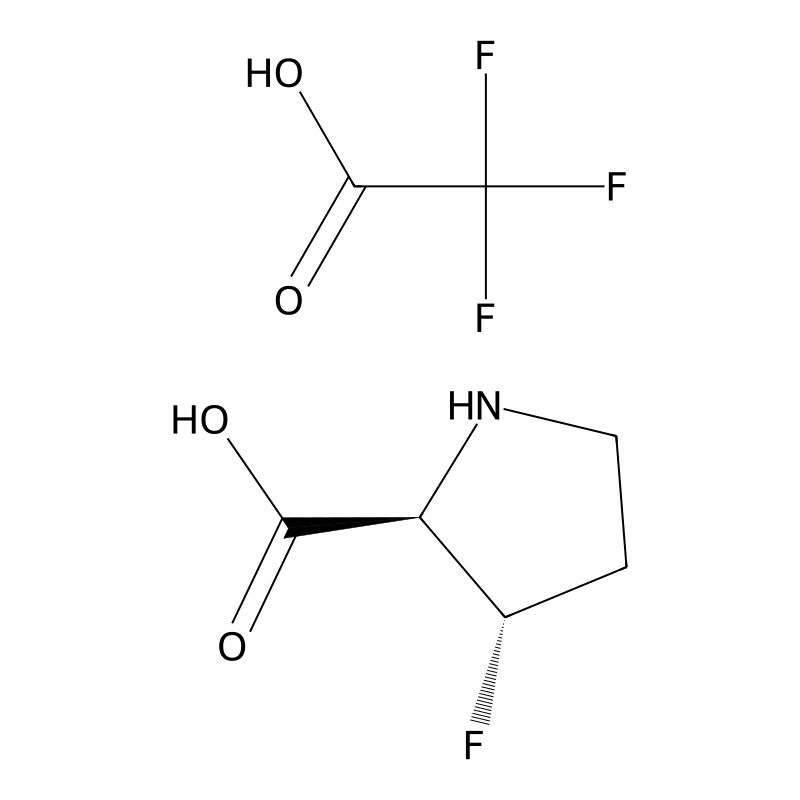(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid is a chiral compound featuring a pyrrolidine ring with a fluorine substituent at the 3-position and a carboxylic acid functional group at the 2-position. This compound is significant in medicinal chemistry due to its potential applications in drug development and its unique structural properties that influence biological activity. The trifluoroacetic acid component serves as a strong acid, often used in organic synthesis and peptide chemistry for its ability to stabilize certain reactive intermediates.
There is no current information available on the specific mechanism of action of F87938.
- Due to the lack of specific research, information on the safety hazards of F87938 is limited.
- General Precautions: As with any unknown compound, it's advisable to handle F87938 with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood. Standard laboratory safety practices should be followed.
- Trifluoroacetic acid, a component of F87938, is a corrosive and flammable liquid. Safety Data Sheets (SDS) for trifluoroacetic acid should be consulted for specific handling procedures [].
The chemical reactivity of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid is primarily governed by its functional groups. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
- Amide Formation: Reaction with amines can yield amides, which are crucial in drug design.
- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the synthesis of more complex molecules.
The biological activity of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid is linked to its structural features, which may interact with various biological targets. Preliminary studies suggest potential pharmacological effects, including:
- Antimicrobial Properties: Similar compounds have shown activity against bacterial strains, suggesting that this compound may exhibit similar effects.
- Neuroactive Effects: Given its structural similarity to known neurotransmitter analogs, it may influence neurotransmitter systems.
The biological activity is often assessed through bioassays that measure the compound's efficacy and safety profiles across different concentrations .
Several synthetic routes have been developed for (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid:
- Starting from Pyrrolidine Derivatives: Utilizing fluorination reactions on pyrrolidine derivatives followed by carboxylation to introduce the carboxylic acid group.
- Chiral Pool Synthesis: Using naturally occurring amino acids as starting materials can provide a chiral environment conducive to synthesizing this compound with high enantiomeric purity.
- Multistep Synthesis: Involves several transformations including protection-deprotection strategies to selectively introduce functional groups.
These methods emphasize the importance of stereochemistry and functional group manipulation in synthesizing this compound effectively.
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid has potential applications in various fields:
- Pharmaceutical Development: As a building block for synthesizing biologically active compounds or as a lead compound itself.
- Chemical Biology: Studying interactions with biological macromolecules due to its unique structure.
- Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or pathogens.
These applications highlight the compound's relevance in both pharmaceutical and agricultural sectors.
Interaction studies are crucial for understanding how (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid interacts with biological systems. Techniques such as:
- Molecular Docking: To predict how the compound binds to specific receptors or enzymes.
- In Vitro Assays: To evaluate its effects on cell lines or microbial cultures.
- In Vivo Studies: To assess pharmacokinetics and pharmacodynamics in animal models.
Such studies are essential for elucidating the mechanism of action and therapeutic potential of this compound .
Several compounds share structural similarities with (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of fluorine | Potentially different biological activity due to hydrogen bonding capabilities |
| (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid | Opposite stereochemistry | May exhibit different pharmacological properties |
| (2R,5S)-5-fluoropentanoic acid | Longer carbon chain with fluorine | Distinct metabolic pathways and activities compared to pyrrolidine derivatives |
These comparisons underscore the uniqueness of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid concerning its stereochemistry and potential biological interactions. Each compound's specific structural features lead to varying degrees of biological activity and applications in medicinal chemistry.






